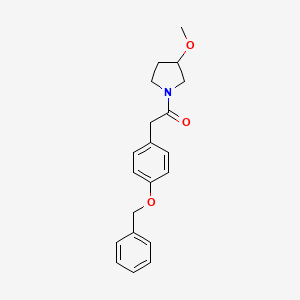
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of the Ethanone Intermediate: The 4-(benzyloxy)benzaldehyde is then subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol, which is subsequently oxidized to yield 2-(4-(benzyloxy)phenyl)ethanone.
Formation of the Final Product: The final step involves the reaction of 2-(4-(benzyloxy)phenyl)ethanone with 3-methoxypyrrolidine under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyloxy and methoxypyrrolidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and methoxypyrrolidine groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Benzyloxy)phenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone
- 2-(4-(Benzyloxy)phenyl)-1-(3-aminopyrrolidin-1-yl)ethanone
- 2-(4-(Benzyloxy)phenyl)-1-(3-chloropyrrolidin-1-yl)ethanone
Uniqueness
2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone is unique due to the presence of the methoxypyrrolidine group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-methoxypyrrolidin-1-yl)-2-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-12-21(14-19)20(22)13-16-7-9-18(10-8-16)24-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
InChI Key |
UFSLUAUKSJGLCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


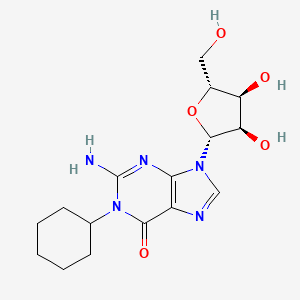
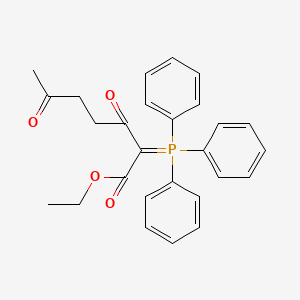
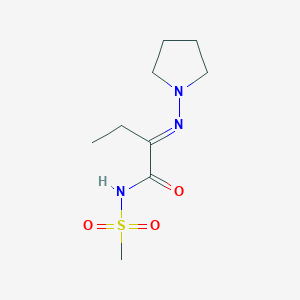
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
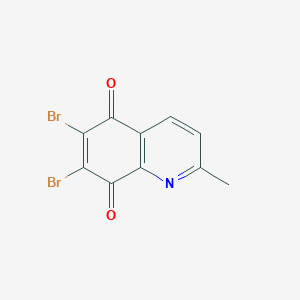
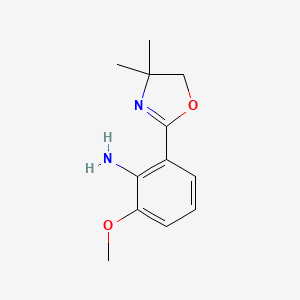
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
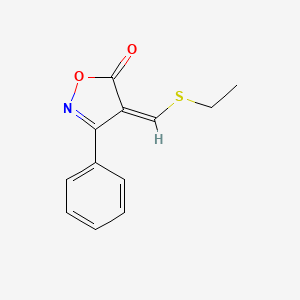
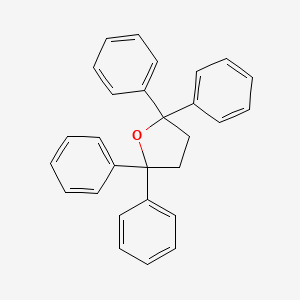
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
